Thiocyanic acid, 4-chloro-2-nitrophenyl ester
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Overview
Description
Thiocyanic acid, 4-chloro-2-nitrophenyl ester is a chemical compound with the molecular formula C7H3ClN2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-chloro-2-nitrophenyl ester typically involves the reaction of 4-chloro-2-nitrophenol with thiocyanic acid. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 4-chloro-2-nitrophenyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The major product is typically 4-chloro-2-aminophenyl thiocyanate.
Substitution: Products depend on the substituent introduced during the reaction.
Scientific Research Applications
Thiocyanic acid, 4-chloro-2-nitrophenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of thiocyanic acid, 4-chloro-2-nitrophenyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is known to affect cellular processes by modifying proteins and other macromolecules .
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, 2,4-dinitrophenyl ester
- Thiocyanic acid, 4-nitrophenyl ester
- Thiocyanic acid, 2-chlorophenyl ester
Comparison
Thiocyanic acid, 4-chloro-2-nitrophenyl ester is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the chloro group can influence the compound’s reactivity in substitution reactions, while the nitro group can affect its redox behavior .
Properties
CAS No. |
6803-43-6 |
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Molecular Formula |
C7H3ClN2O2S |
Molecular Weight |
214.63 g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl) thiocyanate |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H |
InChI Key |
BLMPTCDTQNCFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])SC#N |
Origin of Product |
United States |
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